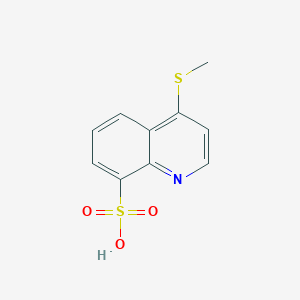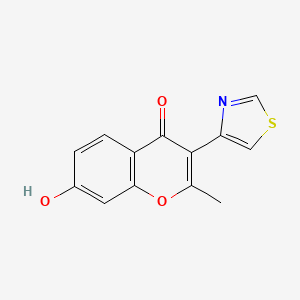
4-(Methylsulfanyl)quinoline-8-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Methylthio)quinoline-8-sulfonic acid is a chemical compound belonging to the quinoline family Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylthio)quinoline-8-sulfonic acid typically involves the introduction of the methylthio and sulfonic acid groups into the quinoline ring. One common method is the sulfonation of 4-(Methylthio)quinoline using sulfuric acid or chlorosulfonic acid. The reaction conditions often include elevated temperatures and the use of a solvent such as dichloromethane or chloroform to facilitate the reaction.
Industrial Production Methods
Industrial production of 4-(Methylthio)quinoline-8-sulfonic acid may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Methylthio)quinoline-8-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonic acid group can be reduced to a sulfonate ester using reducing agents like lithium aluminum hydride.
Substitution: The sulfonic acid group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent, and temperatures ranging from 0°C to 50°C.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent, and temperatures ranging from -20°C to 25°C.
Substitution: Nucleophiles such as amines or alcohols, polar aprotic solvents like dimethylformamide, and temperatures ranging from 25°C to 100°C.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfonate esters.
Substitution: Quinoline derivatives with various functional groups.
Applications De Recherche Scientifique
4-(Methylthio)quinoline-8-sulfonic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized as an intermediate in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-(Methylthio)quinoline-8-sulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can enhance the compound’s solubility and facilitate its interaction with biological molecules. The methylthio group can participate in redox reactions, potentially leading to the generation of reactive oxygen species that can damage cellular components. The quinoline ring can intercalate with DNA, disrupting its structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxyquinoline-8-sulfonic acid: Similar structure but with a hydroxyl group instead of a methylthio group.
4-Aminoquinoline-8-sulfonic acid: Contains an amino group instead of a methylthio group.
4-Methylquinoline-8-sulfonic acid: Contains a methyl group instead of a methylthio group.
Uniqueness
4-(Methylthio)quinoline-8-sulfonic acid is unique due to the presence of both the methylthio and sulfonic acid groups, which confer distinct chemical properties and reactivity. The combination of these functional groups can enhance the compound’s solubility, reactivity, and potential biological activity compared to similar compounds.
Propriétés
Numéro CAS |
71330-95-5 |
|---|---|
Formule moléculaire |
C10H9NO3S2 |
Poids moléculaire |
255.3 g/mol |
Nom IUPAC |
4-methylsulfanylquinoline-8-sulfonic acid |
InChI |
InChI=1S/C10H9NO3S2/c1-15-8-5-6-11-10-7(8)3-2-4-9(10)16(12,13)14/h2-6H,1H3,(H,12,13,14) |
Clé InChI |
IIMHFOXNDQVHDJ-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C2C=CC=C(C2=NC=C1)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-Methoxy-1,3,9-trimethyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B11860161.png)





![11-Phenyl-8-azaspiro[5.6]dodec-10-en-9-one](/img/structure/B11860205.png)
![8-(3-Chloropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B11860219.png)
![(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B11860237.png)
![N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,5-a]pyridine-7-carboxamide](/img/structure/B11860238.png)
